molecular formula C18H25FN2O B10955942 3-fluoro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide

3-fluoro-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide

Cat. No.: B10955942
M. Wt: 304.4 g/mol
InChI Key: IHXUKYANWKFUGO-UHFFFAOYSA-N
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Description

3-fluoro-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide is a synthetic organic compound characterized by its unique structural features, including a fluoro-substituted benzohydrazide moiety and a cyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form 3-fluorobenzohydrazide.

    Cyclohexylidene Derivative Formation: The 3-fluorobenzohydrazide is then reacted with 4-(2-methylbutan-2-yl)cyclohexanone under acidic or basic conditions to form the desired cyclohexylidene derivative.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 3-fluoro-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide is explored for its potential as a drug candidate. Its structural features may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide involves its interaction with specific molecular targets. The fluoro group and the hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-methylbutan-2-yl)benzamide
  • N-(2,3-dimethylbutan-2-yl)-4-fluoroaniline

Uniqueness

Compared to similar compounds, 3-fluoro-N’-[4-(2-methylbutan-2-yl)cyclohexylidene]benzohydrazide is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

3-fluoro-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]benzamide

InChI

InChI=1S/C18H25FN2O/c1-4-18(2,3)14-8-10-16(11-9-14)20-21-17(22)13-6-5-7-15(19)12-13/h5-7,12,14H,4,8-11H2,1-3H3,(H,21,22)

InChI Key

IHXUKYANWKFUGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=NNC(=O)C2=CC(=CC=C2)F)CC1

Origin of Product

United States

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